molecular formula C7H8BrNO B1374906 3-Bromo-5-methoxy-2-methylpyridine CAS No. 1256823-49-0

3-Bromo-5-methoxy-2-methylpyridine

Cat. No. B1374906
M. Wt: 202.05 g/mol
InChI Key: FTRGCQAVQAKQBH-UHFFFAOYSA-N
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Patent
US09321776B2

Procedure details

To a solution 3-bromo-5-methoxy-2-methylpyridine (500 mg, 2.475 mmol) in dry 1,4-Dioxane (5 ml), 4,4,4′,4′,5,5,5′,5′-octamethyl-2,2′-bi(1,3,2-dioxaborolane) (691 mg, 2.72 mmol), Pd(dppf)Cl2.CH2Cl2 (606 mg, 0.742 mmol) and potassium acetate (729 mg, 7.42 mmol) were added and the solution was heated to 80° C. The reaction was stirred overnight. Then, solvent was removed and residue dissolved in THF (5.00 ml) and 12 N aqueous hydrogen chloride (4.12 ml, 49.5 mmol) was added and stirred for 3 hrs. Then, solvent was removed and the product was purified by C-18 flash chromatography (eluent ((H2O/ACN)) 95:5+0.1% HCOOH}:{(ACN/H2O) 95:5+HCOOH 0.1%} from 95:5 to 0:100 affording the title (350 mg, 2.096 mmol, 85% yield) as a white solid.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
691 mg
Type
reactant
Reaction Step Two
Quantity
606 mg
Type
reactant
Reaction Step Three
Name
potassium acetate
Quantity
729 mg
Type
reactant
Reaction Step Three
Quantity
4.12 mL
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3]([CH3:10])=[N:4][CH:5]=[C:6]([O:8][CH3:9])[CH:7]=1.CC1(C)C(C)(C)[O:15][B:14](B2OC(C)(C)C(C)(C)O2)[O:13]1.C(Cl)Cl.C([O-])(=O)C.[K+].Cl>O1CCOCC1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[CH3:9][O:8][C:6]1[CH:7]=[C:2]([B:14]([OH:15])[OH:13])[C:3]([CH3:10])=[N:4][CH:5]=1 |f:3.4,7.8.9.10|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
BrC=1C(=NC=C(C1)OC)C
Step Two
Name
Quantity
691 mg
Type
reactant
Smiles
CC1(OB(OC1(C)C)B1OC(C(O1)(C)C)(C)C)C
Step Three
Name
Quantity
606 mg
Type
reactant
Smiles
C(Cl)Cl
Name
potassium acetate
Quantity
729 mg
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Step Four
Name
Quantity
4.12 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCOCC1
Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then, solvent was removed
DISSOLUTION
Type
DISSOLUTION
Details
residue dissolved in THF (5.00 ml)
STIRRING
Type
STIRRING
Details
stirred for 3 hrs
Duration
3 h
CUSTOM
Type
CUSTOM
Details
Then, solvent was removed
CUSTOM
Type
CUSTOM
Details
the product was purified by C-18 flash chromatography (eluent ((H2O/ACN)) 95:5+0.1% HCOOH

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
COC=1C=C(C(=NC1)C)B(O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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